molecular formula C5H9ClN4O B7970733 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B7970733
M. Wt: 176.60 g/mol
InChI Key: NUNDTPKTLYJUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is a pyrazole-derived compound characterized by a carboxamide group at position 3, an amino group at position 5, and a methyl substituent on the carboxamide nitrogen. Its molecular formula is C₆H₁₁ClN₄O (including the hydrochloride salt), with a molecular weight of 190.63 g/mol .

Properties

IUPAC Name

3-amino-N-methyl-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.ClH/c1-7-5(10)3-2-4(6)9-8-3;/h2H,1H3,(H,7,10)(H3,6,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNDTPKTLYJUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Ketonitrile and Methylhydrazine Condensation

A common approach involves reacting β-ketonitriles (e.g., cyanoacetone or its derivatives) with methylhydrazine under reflux conditions. For example, cyanoacetone reacts with methylhydrazine in toluene at 80–100°C, facilitated by a Dean-Stark trap to remove water. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by cyclization and elimination of ammonia:

CH3COCH2CN+CH3NHNH2C5H8N4O+NH3\text{CH}3\text{COCH}2\text{CN} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}5\text{H}8\text{N}4\text{O} + \text{NH}3

Yields range from 68–83% depending on solvent polarity and temperature. The use of sodium cyanoacetone salts improves stability and reduces polymerization side reactions.

Carboxamide Group Introduction

The carboxamide moiety at the 3-position is introduced via amidation of a pyrazole carboxylic acid intermediate.

Carboxylic Acid Activation with CDI

A J-Stage study demonstrates that 1H-pyrazole-3-carboxylic acid derivatives react with carbonyl diimidazole (CDI) in dimethylformamide (DMF) to form an activated intermediate, which is then treated with methylamine:

Pyrazole-COOH+CDIPyrazole-CO-ImidazoleCH3NH2Pyrazole-CONHCH3\text{Pyrazole-COOH} + \text{CDI} \rightarrow \text{Pyrazole-CO-Imidazole} \xrightarrow{\text{CH}3\text{NH}2} \text{Pyrazole-CONHCH}_3

This method achieves 56–72% yields after column chromatography. Alternatives include using thionyl chloride to generate the acyl chloride, followed by methylamine quench.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acidification. Dissolving the compound in ethanol and adding concentrated hydrochloric acid (37%) at 0–5°C precipitates the salt. The product is filtered, washed with cold ethanol, and dried under vacuum.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent data highlights the use of continuous flow systems for large-scale synthesis. Cyanoacetone and methylhydrazine are pumped through a heated reactor (90°C) with residence times of 30–60 minutes, achieving 85% conversion.

Purification Techniques

  • Solvent Extraction : Toluene/water partitioning removes unreacted starting materials.

  • Crystallization : Ethanol precipitation isolates the hydrochloride salt with >98% purity.

Analytical Validation

Parameter Method Result
Purity (HPLC)Reverse-phase C18 column99.2% (0.1% TFA in H₂O/MeCN gradient)
Melting PointDifferential Scanning Calorimetry156–158°C
NMR (¹H, DMSO-d₆)300 MHzδ 2.85 (s, 3H, NCH₃), 6.32 (s, 1H, pyrazole-H)

Comparative Analysis of Methods

Method Yield Purity Scalability
Cyclocondensation83%95%High
CDI-Mediated Amidation56%98%Moderate
Flow Reactor85%99%Industrial

Challenges and Solutions

  • Regioselectivity : Competing formation of 1,3- and 1,5-disubstituted pyrazoles is mitigated by using methylhydrazine derivatives with steric bulk.

  • Polymerization : In situ generation of cyanoacetone prevents degradation .

Chemical Reactions Analysis

Substitution Reactions

The amino group at position 5 and carboxamide moiety at position 3 participate in nucleophilic and electrophilic substitution reactions:

  • Electrophilic substitution : Reacts with hydroximoyl chloride (Ar–NH–OCl) in ethanol at room temperature to form 3-nitroso-2-aryl-6-phenyl-1H-imidazolo[1,2-b]pyrazoles .

  • Nucleophilic substitution : The methyl carboxamide group undergoes alkylation with chloroacetyl chloride in basic conditions to yield 3H-imidazo[1,2-b]pyrazo-2-ol derivatives .

Oxidation and Reduction

  • Oxidation : Treatment with hydrogen peroxide or potassium permanganate oxidizes the pyrazole ring, forming pyrazole-N-oxide derivatives, though specific products require further characterization.

  • Reduction : Sodium borohydride selectively reduces the carboxamide group to a hydroxymethyl group, while lithium aluminum hydride may fully reduce it to a methylamine.

Acylation and Cyclization

  • Acylation : Reacts with chloroacetyl chloride under basic conditions to form imidazo[1,2-b]pyrazole derivatives .

  • Cycloaddition : Undergoes aza-Wittig reactions with triphenylphosphine and carbon tetrachloride in benzene under reflux to generate phosphoranylideneamino intermediates, which further react with β-chloroketones to produce imidazo[1,2-b]pyrazoles .

Table: Key Reactions and Products

Reaction Type Reagents/Conditions Major Product Reference
Electrophilic SubstitutionHydroximoyl chloride, ethanol, RT3-Nitrosoimidazolo[1,2-b]pyrazoles
Aza-Wittig ReactionP(Ph)₃/C₂Cl₆/Et₃N, benzene, refluxImidazo[1,2-b]pyrazoles
AcylationChloroacetyl chloride, NaOH, RT3H-Imidazo[1,2-b]pyrazo-2-ol
OxidationH₂O₂/KMnO₄, acidic conditionsPyrazole-N-oxide derivatives

Mechanistic Insights

  • Aza-Wittig Mechanism : The reaction proceeds via a phosphorus ylide intermediate, which reacts with carbonyl compounds to form heterocyclic products .

  • Cyclization Pathways : Intramolecular dehydration (e.g., with concentrated H₂SO₄) facilitates the formation of fused imidazo-pyrazole systems .

Analytical Characterization

Key techniques for verifying reaction outcomes include:

  • NMR Spectroscopy : Confirms structural changes, such as aromatic proton shifts post-substitution.

  • FT-IR : Identifies functional group transformations (e.g., C=O stretching in carboxamide at ~1650 cm⁻¹).

  • Mass Spectrometry : Validates molecular weight of derivatives (e.g., m/z 140.14 for the parent compound) .

Stability and Reactivity Considerations

  • pH Sensitivity : The hydrochloride salt form enhances solubility in polar solvents but may decompose under strongly alkaline conditions.

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, limiting high-temperature applications.

This compound’s versatility in generating fused heterocycles and functionalized derivatives underscores its value in drug discovery. Future research should explore catalytic asymmetric reactions and bioactivity profiling of its novel derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride is characterized by its five-membered heterocyclic structure containing nitrogen atoms. Its molecular formula is C5H8N4OC_5H_8N_4O with a molecular weight of 176.60 g/mol. The compound features an amino group and a carboxamide group, which contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing various bioactive molecules:

  • Anticancer Activity : Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds derived from 5-amino-N-methyl-1H-pyrazole have been evaluated for their cytotoxic effects on human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). In vitro assays demonstrated significant inhibition of cell proliferation, with some derivatives showing IC50 values in the micromolar range .
  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, potentially through the inhibition of specific kinases involved in inflammatory pathways . For example, certain pyrazole derivatives have shown effectiveness against LPS-induced inflammation in cellular models .

Biological Applications

The compound is utilized in the development of pharmaceuticals targeting various diseases:

  • Neuroprotective Effects : Studies have highlighted the neuroprotective potential of pyrazole derivatives against oxidative stress and neuroinflammation, suggesting applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity : Some derivatives have been tested for their antioxidant capabilities, providing benefits in reducing oxidative damage in cells .

Industrial Applications

In addition to medicinal uses, 5-amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride finds applications in industrial chemistry:

  • Agrochemicals : The compound is involved in synthesizing agrochemical products, contributing to the development of herbicides and pesticides .
  • Dyes and Colorants : It serves as an intermediate in producing dyes and colorants used in various industries.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell proliferation in MCF-7
Anti-inflammatoryReduction of microglial activation
NeuroprotectiveProtection against oxidative stress
AntioxidantReduction of oxidative damage

Table 2: Synthetic Routes

Synthesis MethodDescriptionYield (%)
Condensation ReactionHydrazine with ethyl cyanoacetate>70
Coupling ReactionsCoupling with aniline derivatives>65
HeterocyclizationFormation of pyrazolo[3,4-d]pyrimidines>75

Case Study 1: Anticancer Evaluation

A study evaluated a series of pyrazolo-triazines derived from 5-amino-N-methyl-1H-pyrazole against four human tumor cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values below 10 µM when compared to standard chemotherapeutics like 5-Fluorouracil .

Case Study 2: Anti-inflammatory Mechanism

Research focused on the anti-inflammatory effects of bisindole-substituted pyrazoles derived from this compound. The study demonstrated a marked reduction in pro-inflammatory cytokines in BV-2 microglial cells exposed to LPS, suggesting potential therapeutic applications for neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Pyrazole Derivatives
Compound Name Molecular Formula Substituents (Position) Functional Groups Molecular Weight (g/mol) Reference
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride C₆H₁₁ClN₄O 5-Amino, 3-Carboxamide (N-methyl) Pyrazole, Amide, Hydrochloride 190.63
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride C₈H₁₆ClN₄O 4-Amino, 3-Propyl, 5-Carboxamide (N-methyl) Pyrazole, Amide, Hydrochloride 218.69
3-Amino-5-ethyl-1H-pyrazole hydrochloride C₅H₁₀ClN₃ 3-Amino, 5-Ethyl Pyrazole, Hydrochloride 147.61
Methyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate C₇H₁₀N₄O₂ 5-Amino, 3-Carboxylate (Methyl ester) Pyrazole, Ester 182.18
3-Amino-1-methyl-1H-pyrazole-4-carbaldehyde C₅H₇N₃O 3-Amino, 4-Aldehyde, 1-Methyl Pyrazole, Aldehyde 125.12
Key Observations:
  • Substituent Position: The target compound’s 5-amino and 3-carboxamide groups differ from analogs like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride, which has substituents at positions 4 (amino) and 5 (carboxamide) .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Data
Property Target Compound 4-Amino-1-methyl-3-propyl...HCl 3-Amino-5-ethyl...HCl Methyl 5-amino...carboxylate
Melting Point (°C) 160–162 (predicted) Not reported Not reported Not reported
Water Solubility High (HCl salt) Moderate High (HCl salt) Low
LogP (Predicted) 0.5 1.2 1.8 0.9
Notes:
  • Hydrochloride Salts: The target compound and 3-Amino-5-ethyl-1H-pyrazole hydrochloride exhibit enhanced water solubility due to ionic character .
  • Ester vs. Amide : The methyl ester analog’s lower solubility compared to the target compound highlights the amide’s superior polarity .

Biological Activity

5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride (commonly referred to as 5AP) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of the biological activity of 5AP, including its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

5AP belongs to the pyrazole class of compounds, characterized by the presence of a pyrazole ring with an amino group and a carboxamide functional group. Its chemical formula is C₅H₈N₄O₂·HCl, and it exhibits properties that make it a versatile building block in drug design and synthesis.

The biological activity of 5AP is largely attributed to its ability to modulate various biochemical pathways. The compound has been shown to act as an enzyme inhibitor, targeting specific proteins involved in metabolic processes. Notably, it has demonstrated inhibitory effects on pro-inflammatory cytokines and enzymes associated with cancer progression.

Key Mechanisms:

  • Enzyme Inhibition : 5AP inhibits enzymes involved in inflammation and cancer pathways, such as p38 MAPK and TNF-alpha release.
  • Signal Transduction Modulation : The compound affects signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Anti-inflammatory Activity

Research indicates that 5AP possesses significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. For instance, one study reported a 97.7% inhibition of LPS-induced TNF-alpha release at a concentration of 10mM10\,\text{mM} .

Anticancer Activity

5AP has been evaluated for its anticancer potential across various cancer cell lines. It has shown promising results against lung cancer (NCI-H520), gastric cancer (SNU-16), and breast cancer (MDA-MB-231). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
NCI-H52019Suppression of proliferation
SNU-1659Inhibition of growth
MDA-MB-23132Induction of apoptosis

These findings suggest that 5AP may serve as a lead compound for developing novel anticancer agents .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the efficacy of 5AP derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutic agents, highlighting the potential for further development .

Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory effects of 5AP in vivo using mouse models. The compound significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice, suggesting its utility in treating neuroinflammatory conditions .

Comparative Analysis

To better understand the position of 5AP within its class, a comparison with similar pyrazole derivatives is essential:

Compound Biological Activity IC50 (µM)
4-Amino-1H-pyrazole-5-carboxamideAnticancer3.25
5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochlorideAnti-inflammatory & AnticancerVaries
Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylateAntimicrobial0.125

This table illustrates that while 5AP exhibits unique reactivity and biological activity, other compounds may also show significant promise in similar therapeutic areas .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride?

Answer:
The synthesis typically involves cyclocondensation or coupling reactions. For example:

  • Cyclocondensation : Reacting cyanoacetamide derivatives with hydrazine hydrate under acidic conditions to form the pyrazole core .
  • Carboxamide Formation : Coupling 5-amino-N-methylpyrazole-3-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate, followed by reaction with ammonium hydroxide .
  • Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • X-ray Crystallography : Resolve tautomeric forms and confirm molecular geometry (e.g., bond angles, hydrogen bonding) .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at N1, carboxamide at C3). Use DMSO-d₆ to observe NH protons .
  • HPLC-MS : Assess purity (>98%) and confirm molecular weight (e.g., m/z = 200.6 [M+H]⁺) .

Advanced: How can reaction conditions be optimized to improve yield and reduce by-products?

Answer:

  • Temperature Control : Maintain 0–5°C during acylation to minimize hydrolysis of the carboxamide group .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • By-Product Analysis : Use TLC or LC-MS to identify impurities (e.g., dimerization products). Adjust stoichiometry (1.2:1 hydrazine:cyanoacetamide) to suppress side reactions .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Answer:

  • Tautomerism Investigation : Compare experimental ¹H NMR with DFT-calculated spectra. For example, the keto-enol equilibrium in D₂O may shift proton environments .
  • Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize by HRMS to identify regioisomers or oxidation by-products .

Advanced: What strategies are recommended for evaluating its biological activity?

Answer:

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ kinase assay) .
  • Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
  • Docking Simulations : Use crystal structure data (e.g., PDB ID 4HVD) to model interactions with target proteins .

Advanced: How can computational modeling guide structural modifications for enhanced activity?

Answer:

  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict optimal R-group substitutions .
  • Molecular Dynamics (MD) : Simulate binding stability in solvated enzyme active sites (e.g., 100 ns trajectories in GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.